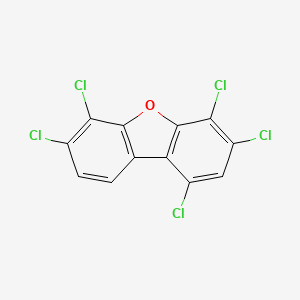

1,3,4,6,7-Pentachlorodibenzofuran

Description

Overview of Polychlorinated Dibenzofuran (B1670420) (PCDF) Congeners

PCDF congeners are categorized based on the number of chlorine atoms they contain, ranging from monochlorodibenzofurans to octachlorodibenzofuran. nih.gov Within each of these groups, numerous isomers exist depending on the placement of the chlorine atoms on the dibenzofuran backbone. nih.gov For instance, there are several isomers of pentachlorodibenzofuran, each with five chlorine atoms at different positions.

These compounds are often found in complex mixtures with other persistent organic pollutants (POPs) like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs). nih.govmst.dk PCDFs are colorless solids or crystals in their pure form. mst.dk Due to their chemical stability and resistance to degradation, they persist in the environment and can bioaccumulate in the food chain. ontosight.aiuwaterloo.ca

Academic Rationale for Focusing on Pentachlorodibenzofuran Isomers in Environmental Contexts

Pentachlorodibenzofuran (PeCDF) isomers are of particular interest in environmental research due to their widespread presence and significant toxicity. nih.govcaymanchem.com Among the various PCDF congeners, those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of the highest toxicological concern, exhibiting dioxin-like toxicity. wikipedia.orgmst.dk This toxicity is mediated through their interaction with the aryl hydrocarbon (Ah) receptor. mst.dk

Historical Context of PCDF Research and Environmental Concerns

The history of PCDF research is closely linked to the discovery of their environmental impact and toxicity. In the 1980s, pulp mills were identified as a significant source of PCDD and PCDF emissions. acs.org This discovery led to regulatory actions and changes in industrial processes, such as the move towards elemental and total chlorine-free bleaching, which dramatically reduced the release of these compounds from pulp mills. uwaterloo.ca

Historical analysis of sediment cores has been instrumental in reconstructing the timeline of PCDF pollution. acs.orgnih.gov For example, sediment cores from lakes have shown increased levels of PCDFs corresponding to the operational periods of nearby industrial facilities. acs.org These studies have not only confirmed the sources but also demonstrated the effectiveness of environmental regulations in reducing PCDF contamination over time. uwaterloo.ca The ongoing presence of these persistent compounds in sediments and biota, however, remains a long-term environmental concern. uwaterloo.ca

Chemical and Physical Properties of 1,3,4,6,7-Pentachlorodibenzofuran

| Property | Value |

| IUPAC Name | 3,5,6,10,11-pentachloro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene t3db.ca |

| CAS Number | 83704-36-3 t3db.ca |

| Molecular Formula | C₁₂H₃Cl₅O t3db.cauni.lu |

| Molecular Weight | 340.417 g/mol t3db.canist.gov |

| Physical State | Solid ontosight.ai |

| Predicted XlogP | 6.3 uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-6(14)3-7(15)10(17)12(8)18-11(4)9(5)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYDUWJIJMOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232549 | |

| Record name | 1,3,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-36-3 | |

| Record name | 1,3,4,6,7-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16I8I4K1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Presence and Distribution of Pentachlorodibenzofurans, with Emphasis on Pentachlorodibenzofuran Congeners

Global and Regional Environmental Monitoring Data for Pentachlorodibenzofurans

Polychlorinated dibenzofurans (PCDFs) are a class of organic compounds that are not intentionally produced but are formed as unintentional byproducts in various industrial processes. nih.govnih.gov Among these, pentachlorodibenzofurans (PeCDFs) are of significant environmental concern due to their persistence, bioaccumulation potential, and toxicity. ontosight.ai This article focuses on the environmental distribution of PeCDF congeners, with a particular emphasis on 1,3,4,6,7-Pentachlorodibenzofuran.

Occurrence in Atmospheric Compartments

PCDFs, including pentachlorodibenzofuran congeners, are released into the atmosphere primarily from combustion sources. epa.gov Atmospheric transport is a major pathway for the widespread environmental distribution of these compounds. epa.gov Monitoring studies have detected pentachlorophenol (B1679276), a precursor to some PCDFs, in both indoor and outdoor air. For instance, a study in North Carolina and Ohio found median concentrations of pentachlorophenol ranging from 1.2 to 2.1 nanograms per cubic meter (ng/m³) in indoor air and 0.22 to 0.91 ng/m³ in outdoor air. nih.gov While specific data for this compound in the atmosphere is limited, the presence of its precursors suggests its potential occurrence in the atmospheric compartment. nih.govnih.gov The distribution of PCDFs between the gaseous and particle-adsorbed phases in the air is dependent on their level of chlorination, with less chlorinated compounds like PeCDFs being more volatile. epa.gov

Detection in Aquatic and Sediment Systems

Pentachlorodibenzofurans have been detected in aquatic environments, including water and sediment. scirp.org A study of 55 fish farms in Taiwan found a high correlation between the concentrations of PCDD/Fs in water and sediment. nih.gov The congener profiles of the 17 PCDD/Fs with 2,3,7,8-substitution in water were similar to those in the sediment, indicating a relationship between these two compartments. nih.gov

In the United States, the EPA's Water Quality Data (WQX) portal provides access to recent sediment monitoring data. cdc.gov A 2020 search of the STORET and National Water Information Systems databases for pentachlorophenol in sediment, a related compound, showed no positive detections at or above the method detection limit of 1,480 micrograms per kilogram (µg/kg) in 25 samples from 23 unique sites. cdc.gov However, historical data has shown the presence of pentachlorophenol in various water bodies. cdc.gov Analytical methods, such as EPA Method 1613, are capable of detecting 2,3,4,7,8-pentachlorodibenzofuran (B44125) in water and sediment at very low levels, around 50 picograms per liter (pg/L). nih.gov

Presence in Terrestrial Matrices (e.g., Soil)

Soil is a significant reservoir for pentachlorodibenzofurans. These compounds can be deposited from the atmosphere or result from the use of contaminated products like pentachlorophenol (PCP), which was widely used for wood preservation. scirp.orgscirp.org Technical-grade PCP contains PCDF impurities, making it a source of soil contamination. scirp.orgscirp.org

A study of soil near a municipal waste incinerator found detectable levels of 1,2,3,7,8-Pentachlorodibenzofuran (B131792), a related congener. caymanchem.com In California, pentachlorophenol was detected in 94% of household dust samples, with a geometric mean concentration of 77 ng/g. nih.gov The U.S. Geological Survey has conducted broad geochemical surveys of soils across the conterminous United States, establishing baseline concentrations for various elements, which can help in identifying areas with elevated levels of contaminants. usgs.gov

Levels in Biota and Food Webs

Pentachlorodibenzofurans are known to bioaccumulate in living organisms and magnify through food webs. ontosight.ainih.govbrunel.ac.uk High-fat foods, such as meat, dairy products, eggs, and seafood, are the primary sources of human exposure to dioxin-like compounds, including PeCDFs. nih.gov

A study in Taiwan investigating PCDD/F levels in various foodstuffs from 2004 to 2018 found a decreasing trend in concentrations in fish and aquatic products, livestock products, eggs, and dairy samples. nih.gov Despite this trend, fish and fish-related products were identified as major contributors to dietary intake. nih.gov

The congener composition of PCDD/Fs in fish can differ from that in the surrounding water and sediment, suggesting complex biotic distribution processes. nih.gov A study on fish from contaminated sites in Taiwan found that the concentration of less chlorinated PCDD/Fs (4-6 chlorine substitutes) in fish was significantly correlated with the lipid content of the fish and their concentration in the sediment. nih.gov

Spatiotemporal Trends and Variations in Pentachlorodibenzofuran Concentrations

Long-term monitoring programs have provided valuable data on the spatiotemporal trends of pentachlorodibenzofurans in the environment. In Taiwan, a study analyzing foodstuff contamination from 2004 to 2018 demonstrated a significant decreasing trend of PCDD/F and dioxin-like PCB levels in several food categories. nih.gov The concentration in fish and aquatic products, for example, decreased from an average of 0.384 pg WHO₀₅-TEQ/g wet weight to 0.206 pg WHO₀₅-TEQ/g wet weight. nih.gov

Geographical variations in PCDF concentrations are also influenced by local dietary habits and environmental contamination levels. nih.gov For instance, the total daily intake of PCDD/Fs and DL-PCBs by the Taiwanese population varied between different air quality regions, likely due to differences in food consumption patterns. nih.gov

Genesis and Pathways of Formation for Pentachlorodibenzofurans in Environmental Systems

Incidental Formation Mechanisms of Pentachlorodibenzofurans

The generation of PeCDFs occurs through several key environmental and industrial pathways. These compounds are typically formed in trace amounts as impurities or by-products. nih.govnih.gov

Thermal Processes and Combustion By-products (e.g., Incineration)

A primary source of PeCDFs in the environment is high-temperature thermal processes. They are found in the emissions from the incineration of municipal solid waste, industrial waste, and sewage sludge. caymanchem.com The formation in these systems can occur through two principal mechanisms:

Precursor-driven formation: Chlorinated aromatic compounds present in the waste, such as polychlorinated biphenyls (PCBs) or chlorophenols, can convert into PCDFs at high temperatures.

De novo synthesis: This pathway involves the reaction of elemental carbon, a chlorine source (inorganic or organic), and oxygen in the presence of a metal catalyst, typically copper, within a specific temperature window (approximately 200°C to 650°C).

Congeners such as 1,2,3,7,8-Pentachlorodibenzofuran (B131792) have been specifically identified in the soil near municipal waste incinerators, highlighting combustion as a significant pathway for their environmental release. caymanchem.com

Industrial Processes and Chemical Synthesis Impurities

PeCDFs are frequently generated as unwanted contaminants during the manufacturing of other chemicals. nih.govnih.gov Historically, the production of commercial polychlorinated biphenyls (PCBs) was a major source of PCDF contamination. PeCDFs have also been identified as impurities in the production of chlorophenols, certain pesticides derived from them, and other chlorinated organic chemicals. nih.gov The "Yusho incident" in Japan in 1968 was a notable case of mass poisoning caused by the ingestion of rice bran oil contaminated with PCBs and PCDFs, where 2,3,4,7,8-Pentachlorodibenzofuran (B44125) was identified as a primary causative agent. nih.gov This event underscored the potential for significant PCDF formation as by-products in industrial chemical processes.

Degradation and Transformation of Precursor Compounds (e.g., Polychlorinated Biphenyls)

Pentachlorodibenzofurans can be formed through the environmental or thermal degradation of other chlorinated compounds. Polychlorinated biphenyls are significant precursors in this regard. Under conditions of incomplete combustion, such as in fires involving electrical transformers containing PCB-laden dielectric fluids, PCBs can undergo partial oxidation to form PCDFs. This chemical transformation involves the formation of an oxygen bridge, converting the biphenyl (B1667301) structure into a dibenzofuran (B1670420) structure. Furthermore, while some microorganisms are capable of degrading PCBs, the transformation of PCBs into PCDFs can also occur through abiotic processes like photolysis in the environment. ias.ac.inplos.org

Precursor Compounds and Reaction Conditions Influencing Pentachlorodibenzofuran Yields

The yield and specific types of PeCDFs formed are highly dependent on the available precursor compounds and the prevailing reaction conditions.

Key precursors for PCDF formation include:

Polychlorinated biphenyls (PCBs): A primary source, especially in thermal events.

Chlorophenols (CPs): Particularly pentachlorophenol (B1679276) (PCP) and its salts, which were widely used as wood preservatives.

Chlorobenzenes (CBz): Can act as building blocks in de novo synthesis.

The table below summarizes the critical conditions that influence the formation and yield of pentachlorodibenzofurans.

| Parameter | Influence on PCDF Formation |

| Temperature | Formation is favored in the range of 200°C to 650°C. Peak de novo synthesis often occurs between 300°C and 400°C. |

| Precursors | The presence of chlorinated precursors like PCBs and chlorophenols significantly increases PCDF yields compared to de novo synthesis alone. |

| Catalysts | Transition metals, especially copper, act as catalysts, significantly enhancing the rate of PCDF formation. Iron and other metals also play a role. |

| Oxygen (O₂) Supply | Oxygen is a necessary reactant. Formation is often highest under fuel-rich (oxygen-starved) conditions which favor incomplete combustion. |

| Chlorine (Cl) Source | Both organic (e.g., PVC) and inorganic (e.g., HCl, salts) chlorine sources can contribute to PCDF formation. |

| Residence Time | The amount of time the reactants spend in the optimal temperature window for formation directly impacts the final yield. |

Isomer-Specific Formation Patterns within Pentachlorodibenzofurans

The distribution of the 38 possible pentachlorodibenzofuran isomers is not random; it is dictated by the formation pathway and the specific precursors involved.

From Chlorophenols: The condensation of two chlorophenol molecules typically results in a more predictable and limited range of PCDF isomers. The substitution pattern of the resulting furan (B31954) is governed by the chlorine positions on the original phenol (B47542) rings.

From PCBs: The thermal conversion of PCBs to PCDFs generally produces a more complex mixture of isomers. The specific chlorine substitution pattern on the parent PCB congener influences which PCDF isomers are more likely to form. For instance, the oxidation of a PCB molecule requires the loss of two chlorine atoms and the addition of one oxygen atom, with cyclization occurring at specific, sterically and electronically favored positions.

From de novo Synthesis: This pathway tends to create a very broad range of congeners. However, thermodynamic stability plays a crucial role, often favoring the formation of the 2,3,7,8-substituted isomers due to their planar structure and stability.

While congeners with chlorine atoms in the 2, 3, 7, and 8 positions (such as 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF) are of high toxicological concern, many other isomers, including 1,3,4,6,7-PeCDF, are also formed and detected in environmental and source samples. nih.govnih.gov The specific isomeric profile or "fingerprint" can often be used to trace the PCDF contamination back to its original source, whether it be a municipal incinerator, a chemical production facility, or a PCB fire.

Advanced Analytical Methodologies for the Quantitative and Qualitative Determination of Pentachlorodibenzofuran Congeners

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) Techniques

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the definitive technique for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including the 1,3,4,6,7-PeCDF congener. waters.com This method provides the necessary selectivity and sensitivity for regulatory monitoring and environmental analysis. waters.com

The gas chromatograph separates individual congeners from each other and from other co-extracted compounds based on their retention time in a capillary column, typically a long (e.g., 30 m) fused-silica column. publications.gc.ca The mass spectrometer then detects and quantifies the separated compounds. nih.gov By operating the mass spectrometer at high resolution (≥10,000), it can distinguish between the analytes of interest and interfering compounds that may have the same nominal mass but a different exact mass. well-labs.com

For identification, the technique relies on comparing the GC retention time and the ion-abundance ratio of two exact mass-to-charge ratios (m/z) with those of an authentic standard. well-labs.com This dual confirmation ensures a high degree of confidence in the identification of specific congeners. Regulatory methods, such as U.S. EPA Method 1613, are based on this technique for the analysis of tetra- through octa-chlorinated dioxins and furans. well-labs.com

Table 1: Typical HRGC/HRMS Operating Conditions for PCDF Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) publications.gc.ca | Separation of individual PCDF congeners. |

| Mass Resolution | ≥ 10,000 well-labs.com | To distinguish analytes from mass interferences. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization for creating characteristic fragments. |

| Detection | Selected Ion Monitoring (SIM) nih.gov | Monitoring specific ions for each congener to enhance sensitivity and selectivity. |

| Identification | Retention time match and ion ratio confirmation well-labs.com | Ensures accurate identification of the target compound. |

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The analysis of 1,3,4,6,7-PeCDF in various environmental samples requires rigorous sample preparation and extraction to isolate the target analyte from the complex matrix. nih.gov These matrices can include soil, sediment, sludge, water, and biological tissues. well-labs.comnih.gov The primary goal is to extract the PCDFs and remove interfering compounds before instrumental analysis.

The process generally involves several key steps:

Extraction: The initial step separates the PCDFs from the bulk sample matrix. This is often achieved using solvent extraction techniques. For solid samples like soil or tissue, a Soxhlet extractor with a suitable solvent like toluene (B28343) is common.

Cleanup: The crude extract contains numerous co-extracted compounds (lipids, hydrocarbons, etc.) that can interfere with the analysis. Cleanup procedures are essential and often involve multi-step column chromatography. rsc.org Common adsorbents include silica (B1680970) gel, alumina, and carbon. These materials separate PCDFs from other compounds based on their polarity and structure. rsc.org

Fractionation: In many cases, the cleanup process also fractionates the extract to separate PCDFs from other classes of compounds, such as polychlorinated biphenyls (PCBs).

The specific protocol can be adapted based on the matrix. For example, tissue samples require a significant lipid removal step, often using acid digestion or gel permeation chromatography. The complexity of these procedures necessitates careful handling to avoid contamination. publications.gc.ca

Emerging Analytical Approaches and Methodological Advancements

While HRGC/HRMS remains the benchmark, the field of analytical chemistry is continually evolving to improve speed, reduce costs, and enhance selectivity. nih.gov For PCDF analysis, some emerging approaches and advancements include:

Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different GC columns in series to provide significantly enhanced separation power. It can resolve congeners that are difficult to separate using a single column, which is particularly useful for complex mixtures of PCDDs and PCDFs. nih.gov

Tandem Mass Spectrometry (MS/MS): While high-resolution MS provides excellent selectivity, MS/MS can offer an alternative or complementary approach. In MS/MS, a specific ion from the analyte is selected and then fragmented, and a specific fragment ion is monitored. This process can reduce background interference and potentially lower detection limits. nih.gov

Advanced Data Processing: The development of sophisticated software, such as QuanLynx, automates data acquisition, processing, and review. waters.com These tools incorporate features specifically for dioxin and furan (B31954) analysis, such as automated congener identification and quantification, which improves workflow efficiency and data quality. waters.com

Nontargeted Screening: High-resolution mass spectrometry is increasingly used for nontargeted screening to identify novel or unexpected contaminants in environmental samples. diva-portal.org While often applied to other emerging contaminants like per- and polyfluoroalkyl substances (PFAS), these strategies could be adapted to discover new halogenated dibenzofurans or related compounds. diva-portal.orgresearchgate.net

These advancements aim to address the challenges of analyzing an increasing number of analytes and the need for lower detection limits in bioaccumulation studies. nih.gov

Quality Assurance and Quality Control in Pentachlorodibenzofuran Analysis

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure that the data generated from the analysis of 1,3,4,6,7-PeCDF are reliable and defensible. unb.ca Given the low detection levels required, stringent controls are necessary to monitor for contamination, precision, and accuracy throughout the entire analytical process. waters.comunb.ca

Key QA/QC components include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the actual samples to check for contamination introduced during the sample preparation and analysis stages. epa.gov

Laboratory Control Samples (LCS): An LCS is a blank matrix spiked with a known concentration of the target analytes. It is used to monitor the accuracy and precision of the analytical method independent of sample-specific matrix effects. epa.gov

Isotope-Labeled Standards: As described in the isotope dilution section, labeled standards are added to every sample to monitor and correct for recovery. Specific labeled compounds are also used to check for instrument performance and retention time shifts.

Initial Demonstration of Capability (IDOC): Before analyzing samples, a laboratory must demonstrate its ability to achieve the performance criteria of the method, typically by analyzing four consecutive LCS samples and meeting specific precision and accuracy targets. epa.gov

Ongoing Precision and Recovery: The method performance is continuously monitored by assessing the results of blanks, LCS, and the recovery of labeled standards in every batch of samples. unb.ca

These procedures, outlined in regulatory methods like those from the EPA, ensure that the analytical data meet defined quality objectives. well-labs.comepa.gov

Table 2: Key QA/QC Samples in PCDF Analysis

| QA/QC Sample Type | Purpose | Acceptance Criteria Example |

|---|---|---|

| Method Blank | Assess laboratory contamination. epa.gov | Analyte concentration must be below a specified limit (e.g., < 1/3 of the reporting limit). |

| Laboratory Control Sample (LCS) | Monitor method accuracy and precision. epa.gov | Analyte recovery must be within a specified window (e.g., 70-130%). |

| Labeled Compound Recovery | Correct for sample-specific recovery loss. well-labs.com | Recovery of isotope-labeled standards must be within a specified range (e.g., 25-150%). |

| Duplicate Samples | Assess method precision in a real matrix. | Relative Percent Difference (RPD) between duplicates must be below a certain threshold. |

Environmental Transport, Partitioning, and Persistence Dynamics of Pentachlorodibenzofurans

Long-Range Atmospheric Transport and Deposition

Pentachlorodibenzofurans, including the 1,3,4,6,7- isomer, are subject to long-range atmospheric transport, a characteristic of many POPs. Due to their semi-volatile nature, these compounds can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a critical factor in their atmospheric lifetime and transport distance.

Higher chlorinated PCDFs, such as pentachlorodibenzofurans, tend to have lower vapor pressures and are therefore more likely to be associated with atmospheric particles. This association allows them to be transported over long distances by wind currents. Deposition of these compounds from the atmosphere occurs through both wet and dry deposition processes. Wet deposition involves the removal of these compounds by precipitation, such as rain and snow. Dry deposition includes the settling of particulate matter and the direct transfer of gaseous compounds to surfaces.

Inter-Compartmental Exchange in Aquatic and Terrestrial Environments

Once deposited, 1,3,4,6,7-pentachlorodibenzofuran can undergo exchange between various environmental compartments, including air, water, soil, and sediment. The direction and rate of this exchange are influenced by the compound's physicochemical properties, such as its Henry's Law constant, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc).

In aquatic environments, the high hydrophobicity of pentachlorodibenzofurans, indicated by a high log Kow, leads to their strong partitioning from water to sediment and biota. Volatilization from water to air can also occur, with the rate depending on the Henry's Law constant and environmental conditions.

In terrestrial environments, these compounds are expected to be strongly adsorbed to soil organic matter due to their high Koc values. This strong sorption limits their mobility in soil and reduces the likelihood of leaching into groundwater. However, volatilization from soil surfaces to the atmosphere can be a significant process, particularly for less chlorinated congeners. Studies have shown that for PCDD/PCDFs, lower-chlorinated congeners tend to exhibit net volatilization from soil to air, while higher-chlorinated ones are closer to equilibrium. ontosight.ai

Environmental Persistence and Degradation Rates of Pentachlorodibenzofurans

Pentachlorodibenzofurans are known for their environmental persistence. Their chemical structure, characterized by a stable dibenzofuran (B1670420) core and multiple chlorine atoms, makes them resistant to degradation.

Photolysis, or degradation by sunlight, is a significant abiotic degradation pathway for PCDFs in the environment, particularly in aquatic systems and on surfaces. The rate of photolysis is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing substances in the water, and the specific PCDF congener.

While direct photolysis in pure water can be slow, the presence of natural substances like humic acids in environmental waters can significantly accelerate the photodegradation of PCDFs through indirect photolysis. For example, studies on 2,3,4,7,8-pentachlorodibenzofuran (B44125) have shown that its photodegradation rate is substantially faster in natural lake water compared to distilled water. lakecleanup.com The process typically involves reductive dechlorination, where chlorine atoms are sequentially removed from the molecule.

Biotic degradation of pentachlorodibenzofurans is generally a slow process. Under anaerobic conditions, such as those found in sediments and some soils, a key degradation mechanism is reductive dechlorination. This process is mediated by specific anaerobic microorganisms that can use chlorinated compounds as electron acceptors in their respiration. nih.gov

Research has demonstrated the reductive dechlorination of various PCDF congeners by microbial consortia. ufz.de For instance, studies have shown that 1,2,3,4-tetrachlorodibenzofuran (B1201123) can be dechlorinated to trichloro- and dichlorodibenzofurans in contaminated sediments. caymanchem.com This process is significant as it can lead to the formation of less chlorinated and potentially less toxic congeners. The ability of microorganisms to carry out reductive dehalogenation is a key area of research for the bioremediation of sites contaminated with these persistent pollutants. nih.govfrontiersin.org

Sediment-Water Partitioning and Soil Sorption Characteristics

The strong tendency of this compound to associate with solid phases in the environment is a defining characteristic of its environmental behavior. This is quantified by the sediment-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

Due to its high hydrophobicity, this compound is expected to have a very high Koc value, indicating strong sorption to the organic fraction of soil and sediment. This strong binding significantly reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. The distribution of a contaminant between the solid and aqueous phases is a critical factor in assessing its potential for transport and its exposure risk to aquatic and soil-dwelling organisms. service.gov.ukornl.gov

The following table provides predicted and experimental physicochemical properties for pentachlorodibenzofuran congeners, which are indicative of the expected properties for this compound.

| Property | Value (for 2,3,4,7,8-PeCDF) | Significance |

| Log Kow | 6.9 | Indicates high hydrophobicity and potential for bioaccumulation. nih.gov |

| Water Solubility | Very low | Limits its concentration in the aqueous phase. |

| Vapor Pressure | Low | Reduces volatility, leading to association with particulate matter. |

| Henry's Law Constant | Low | Suggests a tendency to partition from air to water. |

| Koc | High (estimated) | Indicates strong sorption to soil and sediment organic carbon. |

| Atmospheric Half-life | ~140 days (estimated for vapor-phase reaction with OH radicals) | Suggests potential for long-range atmospheric transport. nih.gov |

Note: The values in the table are for the 2,3,4,7,8-pentachlorodibenzofuran congener and are used as representative data due to the lack of specific experimental data for this compound.

Bioavailability, Bioaccumulation, and Biomagnification of Pentachlorodibenzofurans in Ecological Systems

Relative Bioavailability and Bioaccessibility in Environmental Media

The bioavailability of 1,3,4,6,7-Pentachlorodibenzofuran, which is its potential for absorption by living organisms, is a critical factor governing its entry into ecological systems. While specific data for the 1,3,4,6,7- congener is limited, the bioavailability of pentachlorodibenzofurans (PeCDFs) in general is influenced by the environmental matrix in which they are found, such as soil and sediment. The portion of the total contaminant in these media that is available for uptake is referred to as its bioaccessible fraction.

For related compounds like other polychlorinated dibenzofurans (PCDFs), bioavailability is a key determinant of bioaccumulation. frontiersin.org For instance, the digestive fluids of organisms like polychaetes can play a primary role in solubilizing these organic contaminants, thereby making them available for absorption. frontiersin.org The oral bioavailability of a similar congener, 2,3,4,7,8-pentachlorodibenzofuran (B44125), has been found to be comparable to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

The lipophilic nature of these compounds, characterized by a high octanol-water partition coefficient (log K_ow), generally correlates with their potential to be absorbed from the environment. However, for highly hydrophobic compounds, the relationship is not always linear, as factors like particle binding in sediment can reduce their availability for uptake.

Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which organisms accumulate a substance at a faster rate than they can eliminate it. Due to their persistence and lipophilicity, pentachlorodibenzofurans are known to bioaccumulate in both aquatic and terrestrial organisms.

Once absorbed, this compound and other PeCDFs are distributed to various tissues within an organism. Due to their lipophilic nature, they tend to accumulate in fatty tissues. Studies on related congeners have shown that the liver is a primary site of accumulation, followed by adipose tissue, skin, and muscle. nih.gov

For example, in rats administered 1,2,3,7,8-pentachlorodibenzofuran (B131792), the initial distribution of radioactivity was highest in the liver (43% of the dose), followed by muscle (35%), skin (10%), and adipose tissue (7%). nih.gov Over time, redistribution from other tissues to the liver occurs, where metabolism and subsequent excretion primarily via bile and feces take place. nih.gov In female rats exposed to 2,3,4,7,8-pentachlorodibenzofuran, the compound was found to accumulate in tissues like fat, liver, and lung. nih.gov

In aquatic ecosystems, organisms like fish also exhibit tissue-specific accumulation. The liver and fatty tissues are major depots for these contaminants. researchgate.net The distribution within an organism is not always directly proportional to the lipid content of a specific organ, suggesting that other factors like metabolic activity and transport mechanisms also play a role. researchgate.net

Table 1: Tissue Distribution of Pentachlorodibenzofuran Congeners in Rats

| Tissue | Initial Percentage of Administered Dose (1,2,3,7,8-PeCDF) nih.gov |

|---|---|

| Liver | 43% |

| Muscle | 35% |

| Skin | 10% |

This interactive table is based on data for the 1,2,3,7,8-PeCDF congener.

The extent to which different PCDF congeners bioaccumulate can be quantified using bioaccumulation factors (BAFs) or biota-sediment accumulation factors (BSAFs). These factors relate the concentration of a chemical in an organism to its concentration in the surrounding environment (water for BAF, sediment for BSAF).

Research has shown that less chlorinated congeners, such as some tetrachlorodibenzofurans (TCDFs), can have higher bioaccumulation potential than more highly chlorinated ones. frontiersin.org A study on the polychaete Hediste diversicolor found a significant decreasing trend of the BSAF with increasing lipophilicity (log K_ow) of the congeners. frontiersin.org This suggests that factors other than just hydrophobicity, such as molecular size and metabolism, influence bioaccumulation.

Table 2: Illustrative Biota-Sediment Accumulation Factors (BSAFs) for PCDF Congeners in Hediste diversicolor

| Congener | Log K_ow | BSAF Range frontiersin.org |

|---|---|---|

| 2,3,7,8-TCDF | 6.5 | 1.1 - 11.13 |

| 1,2,3,4,6,7,8-HpCDF | 7.8 | 0.01 - 0.23 |

This interactive table illustrates the trend of decreasing BSAF with increasing chlorination and lipophilicity for some PCDF congeners.

Trophic Transfer and Biomagnification Potential in Food Chains

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in the food chain. Due to their persistence and bioaccumulative nature, pentachlorodibenzofurans have the potential for biomagnification.

Studies on related compounds have demonstrated their ability to move up the food chain. For instance, biomagnification of 2,3,7,8-TCDD has been observed between fish and fish-eating birds. epa.gov The biomagnification potential of a chemical is often related to its log K_ow value, with compounds having a log K_ow between 5 and 6.5 being particularly prone to biomagnification. epa.gov While specific biomagnification factors (BMFs) for this compound were not found, its chemical properties suggest a potential for biomagnification in both aquatic and terrestrial food webs.

Modeling Approaches for Bioaccumulation and Biomagnification Kinetics

Mathematical models are valuable tools for predicting the bioaccumulation and biomagnification of chemicals like this compound. These models can range from empirical approaches that use factors like BAFs and BSAFs to more mechanistic kinetic models. epa.gov

Kinetic models describe the rates of uptake and elimination of a chemical in an organism. ecotoxmodels.org These models can incorporate various factors such as the organism's size, lipid content, growth rate, and metabolic capacity, as well as the chemical's properties. epa.gov For example, toxicokinetic-toxicodynamic (TKTD) models can simulate the survival of organisms after exposure to fluctuating concentrations of pesticides. ecotoxmodels.org

Modeling approaches for bioaccumulation in earthworms have been developed, with some models performing well for hydrophobic pesticides. ecotoxmodels.org In aquatic systems, models can predict the bioaccumulation of organic chemicals in food chains by considering processes like uptake from water and diet, and elimination. nih.gov The elimination rate is a key parameter controlling the extent of bioconcentration. nih.gov

While specific kinetic models for this compound are not detailed in the available literature, the frameworks developed for other persistent organic pollutants provide a basis for predicting its behavior in ecological systems. These models are essential for assessing the risks posed by such compounds to wildlife and humans.

Methodologies for Ecological Risk Assessment of Pentachlorodibenzofuran Contamination

Frameworks and Approaches in Ecological Risk Assessment

The evaluation of ecological risks associated with contaminants like 1,3,4,6,7-Pentachlorodibenzofuran is typically conducted within a structured framework, such as that established by the U.S. Environmental Protection Agency (EPA). epa.gov This framework is organized to assist scientists in using the best available science to assess risks from dioxin-like chemicals, including PCDFs. epa.govornl.gov The process generally begins with problem formulation, a critical phase where risk assessors define the scope and objectives of the assessment, identify the contaminants of concern, and develop a conceptual model that outlines potential exposure pathways from the source to ecological receptors.

Following problem formulation, the assessment proceeds through three main phases:

Analysis Phase: This involves two key components: exposure assessment and effects assessment (or hazard characterization). The exposure assessment quantifies the contact or co-occurrence of ecological receptors with the contaminant. The effects assessment evaluates the toxicological data and dose-response relationships to determine the potential for adverse effects.

Risk Characterization: In this phase, the results of the exposure and effects assessments are integrated to estimate the likelihood and magnitude of adverse ecological effects. This step involves summarizing the risks, identifying the most sensitive species or endpoints, and describing the uncertainties associated with the assessment. fiveable.me

This systematic approach ensures that the assessment is transparent, scientifically defensible, and provides a basis for risk management decisions. While the general framework is broadly applicable, its application to dioxin-like compounds like pentachlorodibenzofurans has been refined over time to incorporate specific methodologies like the Toxicity Equivalence (TEQ) approach. epa.gov

Application of Toxic Equivalency Factors (TEFs) in Ecological Contexts

Polychlorinated dibenzofurans, polychlorinated dibenzo-p-dioxins (PCDDs), and some polychlorinated biphenyls (PCBs) are often found as complex mixtures in the environment. epa.gov These compounds share a common mechanism of toxicity, which involves binding to the aryl hydrocarbon receptor (AhR). epa.gov To assess the combined risk of these mixtures, the Toxic Equivalency Factor (TEF) methodology was developed. epa.govtandfonline.com A TEF represents the relative potency of an individual congener compared to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. tandfonline.comwa.gov

The TEF concept is a cornerstone for the risk assessment of these compounds, allowing the toxicity of a complex mixture to be expressed as a single value, the Toxic Equivalent (TEQ). tandfonline.com This approach is considered the most plausible and feasible method for assessing the risk of halogenated aromatic hydrocarbons with dioxin-like properties, despite inherent uncertainties. nih.govnih.gov The application of this methodology in ecological risk assessments has gained consensus among experts as a way to strengthen the scientific basis of the assessments. epa.gov

Mammalian, Avian, and Aquatic Species-Specific TEF Derivations

Recognizing that sensitivity to dioxin-like compounds varies significantly among different animal classes, the World Health Organization (WHO) convened expert panels to derive class-specific TEFs for mammals, birds, and fish. nih.gov This was a crucial development, as applying mammalian-based TEFs to avian or aquatic species could lead to inaccurate risk estimates.

The derivation of these species-specific TEFs is based on a comprehensive review of available in vivo and in vitro toxicological data. nih.gov There can be orders of magnitude difference in TEFs between taxonomic classes for some compounds. nih.gov For instance, fish show a notably low response to certain mono-ortho PCBs compared to mammals and birds. nih.gov

For this compound, a specific TEF value has not been established by the WHO due to a lack of data. However, the TEF for the closely related and toxicologically characterized 2,3,4,7,8-Pentachlorodibenzofuran (B44125) is used as a surrogate in risk assessments. The WHO-2005 TEFs for 2,3,4,7,8-PeCDF are:

Mammals: 0.3

Birds: 1

Fish: 0.3

These values highlight the significant differences in sensitivity, with birds being considered more sensitive to this particular congener than mammals or fish.

Estimation of Toxic Equivalents (TEQs) in Environmental Samples

The primary application of TEFs is to calculate the total toxic equivalency (TEQ) of a mixture of dioxin-like compounds found in an environmental sample, such as soil, sediment, or animal tissue. tandfonline.com The calculation is straightforward: the concentration of each individual congener (e.g., 1,3,4,6,7-PeCDF) is multiplied by its respective TEF, and the resulting products are summed together. epa.govwa.gov

Formula for TEQ Calculation: TEQ = Σ (Concentration of congener i × TEF of congener i) epa.gov

This calculation converts the concentrations of various congeners with differing toxicities into a single, risk-relevant metric expressed in terms of 2,3,7,8-TCDD equivalents. epa.gov This TEQ value can then be used directly in the risk characterization phase, comparing it against toxicological reference values for 2,3,7,8-TCDD to estimate potential risk. wa.gov This method provides a more meaningful measure of toxicity for decision-making than simply reporting the total concentration of all congeners.

Interactive Data Table: WHO-2005 Toxic Equivalency Factors (TEFs) for select PCDFs

| Compound Name | Mammalian TEF | Avian TEF | Fish TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 | 0.1 | 0.05 |

| 1,2,3,7,8-Pentachlorodibenzofuran (B131792) | 0.03 | 0.01 | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 | 1 | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0003 | 0.0003 | 0.0003 |

This table presents a selection of TEFs for various PCDF congeners, including the key compound 2,3,4,7,8-Pentachlorodibenzofuran, which serves as a surrogate for this compound. Data sourced from WHO-2005 re-evaluation.

Exposure Assessment in Wildlife and Environmental Receptors

Exposure assessment is a critical component of ecological risk assessment that aims to estimate the extent of contact between wildlife and a contaminant like this compound. wur.nl This process is complex and involves identifying relevant exposure pathways, quantifying contaminant concentrations in environmental media, and modeling the uptake by ecological receptors. wur.nlunl.edu

Key exposure pathways for wildlife include:

Dietary Intake: The primary route of exposure for many species is through the consumption of contaminated food. PCDFs are lipophilic (fat-soluble) and bioaccumulate in organisms, biomagnifying up the food chain. nih.gov This means that predators at higher trophic levels often have higher body burdens of these contaminants.

Sediment/Soil Ingestion: For benthic organisms or terrestrial animals that forage in soil, direct ingestion of contaminated sediment or soil can be a significant pathway.

Dermal Absorption and Inhalation: These pathways are generally considered minor for PCDFs compared to dietary intake. unl.edu

To quantify exposure, food chain models are often employed. These models use data on contaminant concentrations in soil, sediment, and lower-trophic-level organisms, along with species-specific parameters like diet composition, ingestion rates, and body weight, to predict the daily intake of the contaminant for a target species. nih.gov Probabilistic methods, such as Monte Carlo simulations, are increasingly used in exposure modeling to account for the variability and uncertainty in these parameters, providing a range of likely exposure estimates rather than a single point value. ornl.gov

Hazard Characterization and Dose-Response Relationships for Ecological Endpoints

Hazard characterization involves evaluating the inherent toxicity of a substance and establishing the relationship between the dose of the contaminant and the magnitude of the adverse effect (the dose-response relationship). fiveable.mecmmcp.org For this compound, as with other dioxin-like compounds, the toxicity is mediated through the Ah receptor, leading to a wide spectrum of effects.

Toxicological studies, primarily using laboratory animals or in vitro systems, provide the data for this characterization. Key ecological endpoints of concern include:

Reproductive Effects: Reduced hatching success, decreased fertility, and developmental abnormalities in offspring are highly sensitive endpoints for dioxin-like compounds.

Developmental Effects: This includes deformities, growth retardation, and impaired organ development.

Immunotoxicity: Suppression of the immune system, leading to increased susceptibility to disease.

Lethality: While less sensitive, acute toxicity and mortality (LD50) are also considered.

A dose-response curve graphically represents the relationship between the dose and the observed effect. dspmuranchi.ac.inresearchgate.net From these curves, toxicological reference values (TRVs) such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are derived. These values represent the highest dose at which no adverse effect is seen and the lowest dose at which an adverse effect is observed, respectively. In the risk characterization step, the estimated exposure dose (from the exposure assessment) is compared to the TRV to determine a hazard quotient (HQ). An HQ greater than 1 suggests a potential for risk.

Recent analyses of cancer bioassays for the related 2,3,4,7,8-PeCDF have allowed for the derivation of relative potency factors based on different dose metrics, such as administered dose versus internal body burden. nih.gov These studies suggest that using internal dose metrics can result in significantly lower potency estimates compared to the currently accepted TEF, highlighting the importance of pharmacokinetics in hazard characterization. nih.gov

Uncertainty Analysis in Ecological Risk Assessment Models

Uncertainty is an inherent part of any ecological risk assessment. Acknowledging and quantifying this uncertainty is crucial for understanding the confidence in the risk estimates and for making informed management decisions. epa.gov For assessments involving this compound, uncertainty arises from multiple sources throughout the process.

Key sources of uncertainty include:

TEF Methodology: The TEFs themselves are point estimates derived from a variable and sometimes limited toxicological database. epa.gov There is uncertainty in extrapolating from laboratory studies to wild populations, across different species, and from one toxicological endpoint to another. nih.gov The assumption of dose additivity, which is fundamental to the TEQ concept, may not hold true in all complex environmental mixtures. tandfonline.comnih.gov

Exposure Assessment: Uncertainty is introduced through sampling and analytical variability of contaminant concentrations in environmental media. nih.gov Furthermore, food chain models rely on numerous parameters (e.g., ingestion rates, home range size, diet composition) that are often variable and not precisely known for many wildlife species. nih.gov

Hazard Characterization: There are often gaps in the toxicological data for specific congeners and for many relevant wildlife species. nih.gov Dose-response relationships can be influenced by factors like species sensitivity and the specific endpoint being measured, and extrapolating from high experimental doses to low environmental exposures introduces significant uncertainty. nih.govcmmcp.org

Quantitative methods like Monte Carlo analysis can be used to propagate the uncertainty in model inputs through to the final risk estimate, resulting in a probability distribution of risk rather than a single point estimate. nih.gov Qualitative discussions of uncertainty are also vital, highlighting the key assumptions and limitations of the assessment. Ultimately, the uncertainty analysis provides decision-makers with a more complete picture of the potential risks and helps identify areas where further research could reduce uncertainty. epa.gov

Mechanistic Research on Pentachlorodibenzofuran Interactions at a Molecular and Cellular Level in Model Organisms

Gene Expression Modulation and Enzyme Induction

The activation of the Aryl Hydrocarbon Receptor (AhR) by compounds like 1,3,4,6,7-pentachlorodibenzofuran leads to significant changes in gene expression. t3db.ca A primary consequence of AhR activation is the induction of genes encoding for various metabolic enzymes, most notably members of the cytochrome P450 (CYP) superfamily. eaht.orgcaymanchem.com

Specifically, the induction of CYP1A1 and CYP1A2 is a well-documented effect of exposure to AhR agonists. caymanchem.com This induction occurs following the binding of the AhR-ligand complex to xenobiotic responsive elements (XREs) in the promoter region of these genes, which enhances their transcription. t3db.ca The resulting increase in CYP enzyme levels can alter the metabolism of both the inducing compound and other endogenous and exogenous substances.

Research has demonstrated that different pentachlorodibenzofuran isomers can have varying potencies in inducing these enzymes. For example, 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been shown to be a potent inducer of CYP1A isoforms. caymanchem.comnih.gov Studies in primary human hepatocytes have shown that this isomer induces the expression of CYP1A1 and CYP1A2. caymanchem.com Similarly, in H-4-II-E rat hepatoma cells, it induces aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) activities, which are associated with CYP1A1. caymanchem.com

The induction of these enzymes can lead to an increased metabolism of the pentachlorodibenzofuran itself, a phenomenon known as autoinduction. nih.gov For instance, pretreatment of rats with 2,3,4,7,8-pentachlorodibenzofuran resulted in a two-fold increase in the biliary elimination of a subsequent dose of the same compound, suggesting an induced metabolic clearance. nih.gov

Beyond the CYP1 family, AhR activation can modulate the expression of a broader range of genes involved in various cellular processes. For example, studies with the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have shown that it can augment the gene expression changes mediated by the thyroid hormone receptor. nih.gov

Table 2: Enzyme Induction by Pentachlorodibenzofurans in Different Model Systems

| Compound | Model System | Induced Enzyme/Activity | Source |

|---|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran | Primary human hepatocytes | CYP1A1, CYP1A2 | caymanchem.com |

| 2,3,4,7,8-Pentachlorodibenzofuran | H-4-II-E rat hepatoma cells | Aryl Hydrocarbon Hydroxylase (AHH), Ethoxyresorufin-O-deethylase (EROD) | caymanchem.com |

| 2,3,4,7,8-Pentachlorodibenzofuran | Embryonic herring gull hepatocytes | CYP1A4 mRNA, CYP1A5 mRNA, EROD activity | nih.gov |

Structure-Activity Relationships for Receptor Binding and Biochemical Responses

The biological activity of pentachlorodibenzofuran isomers is strongly linked to their chemical structure. The arrangement of chlorine atoms on the dibenzofuran (B1670420) backbone dictates the molecule's ability to bind to the Aryl Hydrocarbon Receptor (AhR) and elicit subsequent biochemical responses. nih.gov

A key determinant of high-affinity binding to the AhR is the presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) of the dibenzofuran molecule. Isomers with this lateral substitution pattern, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,4,7,8-pentachlorodibenzofuran, are generally more potent AhR agonists. eaht.org The planarity or near-planarity of the molecule is also considered a significant factor for effective binding.

The position of chlorine atoms influences not only the binding affinity but also the metabolic stability of the compound. For example, the presence of chlorine atoms adjacent to the oxygen atom in the dibenzofuran ring can inhibit metabolism. nih.gov This is illustrated by the observation that 2,3,4,7,8-pentachlorodibenzofuran has a much longer whole-body half-life compared to 1,2,3,7,8-pentachlorodibenzofuran (B131792). nih.gov

The structure-activity relationship extends to the induction of enzymes. The potency of different isomers in inducing enzymes like CYP1A1 often correlates with their AhR binding affinity. eaht.org However, species-specific differences in AhR structure can lead to variations in these relationships. For instance, 2,3,4,7,8-pentachlorodibenzofuran is equipotent to TCDD in chickens but more potent in pheasants and Japanese quail, a difference attributed to species-specific binding affinities to the AhR1. nih.gov

Table 3: Structure-Activity Relationship Highlights for Pentachlorodibenzofurans

| Structural Feature | Impact on Activity | Example/Observation | Source |

|---|---|---|---|

| Lateral chlorine substitution (2,3,7,8 positions) | High-affinity AhR binding and potency. | Isomers with this pattern are generally potent AhR agonists. | eaht.org |

| Chlorine atoms adjacent to the oxygen atom | Inhibition of metabolism, increased persistence. | 2,3,4,7,8-PeCDF has a longer half-life than 1,2,3,7,8-PeCDF. | nih.gov |

| Overall molecular geometry | Influences binding to the AhR. | Planar or near-planar structures are favored for binding. | eaht.org |

In Vitro and In Vivo Model Systems for Mechanistic Studies

A variety of in vitro and in vivo model systems are employed to investigate the mechanisms of action of pentachlorodibenzofurans. These models are essential for understanding the molecular and cellular events following exposure.

In Vitro Models:

Cell Lines: Cultured cell lines are widely used to study specific cellular responses. For instance, the H-4-II-E rat hepatoma cell line is a common model for assessing the induction of enzymes like AHH and EROD. caymanchem.com COS-7 cells, which are fibroblast-like, have been utilized in cell-based binding assays to measure the binding affinity of these compounds to the avian AhR1. nih.gov

Primary Cell Cultures: Primary hepatocytes isolated from various species, including humans and herring gulls, provide a more physiologically relevant system for studying enzyme induction and metabolism. caymanchem.comnih.gov These models allow for the investigation of species-specific differences in response.

Subcellular Fractions: Isolated hepatic mitochondria and microsomes are used to study specific biochemical processes, such as the generation of reactive oxygen species. nih.gov

In Vivo Models:

Rodents: Rats are a frequently used animal model for studying the disposition, metabolism, and toxicity of pentachlorodibenzofurans. caymanchem.comnih.gov Studies in rats have provided valuable data on the distribution of these compounds to various tissues like the liver, muscle, skin, and adipose tissue. nih.gov

Avian Species: Birds, such as the domestic chicken, ring-necked pheasant, Japanese quail, and herring gull, are important models for understanding the species-specific toxicities and mechanisms of these compounds, particularly in an ecological context. nih.govnih.gov

The use of these diverse model systems allows for a comprehensive investigation of the mechanistic pathways of pentachlorodibenzofuran action, from receptor binding and gene expression to metabolism and species-specific effects.

Table 4: Examples of Model Systems Used in Pentachlorodibenzofuran Research

| Model System | Application | Finding/Observation | Source |

|---|---|---|---|

| H-4-II-E rat hepatoma cells (in vitro) | Enzyme induction assays. | 2,3,4,7,8-PeCDF induces AHH and EROD activity. | caymanchem.com |

| Primary human hepatocytes (in vitro) | Gene expression analysis. | 2,3,4,7,8-PeCDF induces CYP1A1 and CYP1A2 expression. | caymanchem.com |

| COS-7 cells (in vitro) | AhR binding assays. | Used to measure binding affinity to avian AhR1. | nih.gov |

| Rat (in vivo) | Disposition and metabolism studies. | 1,2,3,7,8-PeCDF distributes to liver, muscle, skin, and adipose tissue. | nih.gov |

| Herring gull (in vivo/in vitro) | Species-specific enzyme induction. | 2,3,4,7,8-PeCDF is a more potent CYP1A inducer than TCDD in herring gull hepatocytes. | nih.gov |

Comparative Mechanistic Studies Across Pentachlorodibenzofuran Isomers

Comparative studies of different pentachlorodibenzofuran isomers are crucial for understanding how the specific arrangement of chlorine atoms influences their biological activity. These studies highlight significant differences in their mechanisms of action, potency, and metabolism.

A key comparison is often made between isomers with and without lateral chlorine substitution. For example, 2,3,4,7,8-pentachlorodibenzofuran, which has four lateral chlorines, is a potent AhR agonist. caymanchem.comnih.gov In contrast, isomers lacking this specific substitution pattern are generally less active.

Metabolism and persistence also vary significantly among isomers. A study comparing 1,2,3,7,8-pentachlorodibenzofuran and 2,3,4,7,8-pentachlorodibenzofuran in rats demonstrated a much greater whole-body half-life for the 2,3,4,7,8-isomer. nih.gov This difference is attributed to the inhibition of metabolism by the chlorine atoms adjacent to the oxygen atom in the 2,3,4,7,8-isomer, leading to greater persistence in the body. nih.gov

The potency for inducing biochemical responses can also differ. In embryonic herring gull hepatocytes, 2,3,4,7,8-pentachlorodibenzofuran was found to be significantly more potent at inducing EROD activity and CYP1A mRNA expression compared to 2,3,7,8-tetrachlorodibenzofuran (TCDF) and TCDD. nih.gov

Species-specific factors can further influence the relative potencies of isomers. While 2,3,4,7,8-pentachlorodibenzofuran and TCDD are equipotent in chickens, the pentachlorodibenzofuran is more potent in pheasants and Japanese quail, a finding linked to differences in their binding affinities to the AhR1 of these species. nih.gov

These comparative mechanistic studies underscore the importance of considering the specific isomeric structure when evaluating the biological effects of pentachlorodibenzofurans.

Table 5: Comparative Data for Pentachlorodibenzofuran Isomers

| Isomer | Key Mechanistic Finding | Model System | Source |

|---|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran | Higher potency for CYP1A induction compared to TCDD. | Embryonic herring gull hepatocytes | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran | Shorter whole-body half-life compared to 2,3,4,7,8-PeCDF. | Rat | nih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | Greater persistence due to inhibited metabolism. | Rat | nih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | Species-specific relative potency compared to TCDD. | Chicken, Pheasant, Japanese Quail | nih.gov |

Environmental Remediation and Mitigation Strategies for Pentachlorodibenzofuran Contamination

In Situ Remediation Technologies

In situ remediation involves treating the contaminated material in its original location, which can be a less disruptive and more cost-effective approach compared to excavation and off-site treatment. regenesis.com These technologies are particularly useful for treating source areas to reduce contaminant mass and for intercepting plumes to remove mobile organic compounds. clu-in.org

Bioremediation Approaches (e.g., Reductive Dechlorination)

Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants into less harmful substances. For chlorinated compounds like 1,3,4,6,7-PeCDF, anaerobic reductive dechlorination is a key bioremediation strategy. frtr.gov

Reductive Dechlorination: This process involves the sequential removal of chlorine atoms from the dibenzofuran (B1670420) structure under anaerobic (oxygen-deficient) conditions. frtr.gov Certain anaerobic bacteria, such as some species of Dehalococcoides, can use chlorinated compounds as electron acceptors in a process known as "halorespiration," effectively "breathing" the contaminant and releasing a chloride ion in its place. frtr.govwikipedia.org The process can be enhanced by introducing electron donors like lactate, acetate, or hydrogen to stimulate the activity of these dechlorinating bacteria. youtube.com For instance, the degradation of tetrachloroethene (PCE) to the non-toxic ethene is a well-documented example of this process. frtr.gov

Research has shown that mixed microbial cultures can dechlorinate various PCDF congeners. For example, a mixed culture containing Dehalococcoides mccartyi strain 195 was found to dechlorinate 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (a related compound) to less chlorinated forms. nih.gov While direct studies on 1,3,4,6,7-PeCDF are limited, the principles of reductive dechlorination are applicable. The success of bioremediation can be influenced by factors such as the presence of appropriate microbial populations, suitable electron donors, and favorable environmental conditions (e.g., pH, temperature). nih.gov

Stabilization and Solidification Techniques

Stabilization and solidification (S/S) are in situ techniques aimed at reducing the mobility and bioavailability of contaminants rather than destroying them. These methods work by physically binding or encapsulating the contaminants within a solid matrix.

Stabilization involves the addition of reagents to the contaminated soil or sediment to chemically immobilize the contaminants. This process reduces the leaching potential of the hazardous substances by converting them into a less soluble or mobile form.

Solidification refers to the process of converting the contaminated material into a solid, monolithic block with high structural integrity. This is often achieved by mixing the contaminated soil with binding agents like Portland cement, fly ash, or lime.

These techniques are effective in treating a wide range of contaminants, including heavy metals and some organic compounds. For persistent organic pollutants like PCDFs, S/S can prevent their migration into groundwater and reduce the risk of exposure. The resulting solidified mass has low permeability, which further limits the release of the entrapped contaminants.

Ex Situ Remediation Technologies

Ex situ remediation involves the excavation of contaminated soil or sediment for treatment at a different location, either on-site in a designated treatment area or off-site at a specialized facility. mdpi.com

Thermal Treatment Methods (e.g., Incineration)

Thermal treatment technologies use high temperatures to destroy or remove contaminants. Incineration is a well-established and highly effective method for the destruction of persistent organic pollutants like 1,3,4,6,7-PeCDF. nih.gov

Incineration: This process involves the combustion of contaminated materials at very high temperatures, typically above 850°C, to break down the chemical structure of the contaminants into less toxic compounds such as carbon dioxide, water, and hydrochloric acid. nih.govdcceew.gov.au For halogenated organic compounds like PCDFs, high temperatures and long residence times are crucial to break the strong carbon-halogen bonds. epa.gov Modern incinerators are equipped with sophisticated air pollution control devices (APCDs), such as scrubbers and filters, to capture harmful byproducts and particulate matter from the flue gas. nih.govdcceew.gov.au

A study on the thermal treatment of soil heavily contaminated with PCDD/Fs demonstrated a removal efficiency of over 99.99% at treatment temperatures of 750°C and 850°C in a primary furnace, with a secondary furnace at 1200°C achieving over 98% decomposition efficiency. nih.gov

Table 1: Thermal Treatment Performance for PCDD/F Contaminated Soil

| Parameter | Value |

|---|---|

| Initial PCDD/F Concentration | 35,970 ng I-TEQ/kg |

| Treatment Temperature (Primary Furnace) | 750°C and 850°C |

| Removal Efficiency | >99.99% |

| Final PCDD/F Concentration (Treated Soil) | 1.56 - 2.15 ng I-TEQ/kg |

Data sourced from a study on thermal treatment of PCDD/F contaminated soil. nih.gov

Chemical Dechlorination Processes

Chemical dechlorination involves the use of chemical reagents to remove chlorine atoms from the PCDF molecule, rendering it less toxic. This can be an effective ex situ treatment method. One common approach is the use of a reagent that facilitates the replacement of chlorine with hydrogen.

An example of a chemical dechlorination process is the Base-Catalyzed Decomposition (BCD) process, where contaminated soil is mixed with a sodium-based reagent and heated in a rotary reactor. The heat and chemical reaction strip the chlorine atoms from the organic molecules.

Another approach involves the use of reducing agents. For instance, sodium metabisulfite (B1197395) is commonly used for the dechlorination of water. dupont.com While primarily used for water treatment, the principles can be adapted for soil slurries. In practice, approximately 3.0 mg of sodium metabisulfite is often used to remove 1.0 mg of free chlorine. dupont.com

Soil Washing and Extraction Techniques

Soil washing is a water-based process that uses physical and chemical methods to separate contaminants from soil particles. crccare.com This technique does not typically destroy the contaminants but concentrates them into a smaller volume of soil, which can then be treated by other methods like incineration or disposed of in a specialized landfill. crccare.com

The process works by separating the soil into different particle size fractions. Contaminants like PCDFs tend to bind to fine-grained soil particles (silt and clay) and organic matter. Soil washing uses water, sometimes with additives like surfactants or chelating agents, to scrub the contaminants from the larger, cleaner sand and gravel particles. crccare.commdpi.com The smaller, highly contaminated fraction is then separated from the cleaned, larger fraction.

Research has shown that soil washing can be effective for soils contaminated with a variety of pollutants. For example, a study using an amphoteric biosurfactant in an alkaline leaching soil washing process showed significant removal of various contaminants, including PCDD/Fs. nih.gov Another study demonstrated that using fish oil extract as a natural solvent in ultrasonic soil washing could remove over 94% of PCDD/Fs from highly contaminated soils. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,4,6,7-Pentachlorodibenzofuran |

| Acetate |

| Carbon dioxide |

| Chlorine |

| Clay |

| Ethene |

| Fly ash |

| Gravel |

| Hydrochloric acid |

| Hydrogen |

| Lactate |

| Lime |

| Pentachlorodibenzofuran |

| Polychlorinated dibenzofurans |

| Portland cement |

| Sand |

| Silt |

| Sodium metabisulfite |

| Tetrachloroethene |

Source Control and Emission Reduction Strategies

The primary strategy for controlling the release of 1,3,4,6,7-PeCDF into the environment is to manage the sources of its formation, which are predominantly industrial and combustion processes. nih.gov Polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs are known to form in any combustion process where organic carbon, oxygen, and chlorine are present. diva-portal.org

Key strategies for source control and emission reduction include:

Optimization of Combustion Conditions: The formation of PCDD/Fs is significantly influenced by the "3T's" of combustion: temperature, time, and turbulence. nih.gov Inadequate combustion conditions, such as low temperatures (below 850°C), insufficient residence time, and poor mixing of gases, can lead to the formation of PCDD/Fs. nih.gov Therefore, optimizing these parameters in incinerators and other thermal processes is a critical control measure.

Inhibition of Formation: Certain chemical agents containing sulfur or nitrogen can inhibit the formation of PCDD/Fs. diva-portal.org The introduction of these inhibitors into the combustion process can effectively reduce the generation of these toxic compounds.

Air Pollution Control Devices (APCDs): A variety of APCDs are employed to capture PCDD/Fs from flue gases before they are released into the atmosphere. These include:

Activated Carbon Injection (ACI): Activated carbon is injected into the flue gas stream, where it adsorbs PCDD/Fs. The carbon is then collected in a downstream particulate matter control device, such as a baghouse. nih.gov This method has been shown to achieve high removal efficiencies, often exceeding 98%. nih.gov

Catalytic Filtration and Destruction: Some systems utilize catalytic filters that not only capture but also destroy PCDD/Fs. These technologies can achieve removal efficiencies of 97% to 99%. ntnu.no

Wet Scrubbing: Wet scrubbers can be used to remove acid gases and some particulate matter, which can include PCDD/Fs. A multi-stage process involving gas scrubbing and water treatment can effectively remove and destroy these pollutants. dioxin20xx.org

Precursor Control: The formation of PCDD/Fs can occur through various pathways, including the "de novo" synthesis from carbonaceous structures and chlorine, or from precursor compounds like polychlorinated benzenes and phenols. aaqr.orgwtert.org Controlling the presence of these precursors in the feedstock of industrial processes can help minimize the formation of PCDD/Fs.

Table 1: Emission Reduction Strategies for this compound and other PCDD/Fs

| Strategy | Description | Key Parameters/Components |

| Combustion Optimization | Ensuring complete destruction of organic matter and precursors. | Temperature (>850°C), adequate residence time, sufficient oxygen, and turbulence. nih.gov |

| Inhibition | Introduction of chemicals to suppress PCDD/F formation. | Sulfur- and nitrogen-containing compounds. diva-portal.org |

| Activated Carbon Injection | Adsorption of PCDD/Fs onto activated carbon particles. | Injection rate of activated carbon, flue gas temperature. nih.gov |

| Catalytic Filtration | Destruction of PCDD/Fs using a catalytic filter. | Catalyst type, operating temperature, flue gas composition. ntnu.no |

| Wet Scrubbing | Removal of pollutants from flue gas using a liquid. | pH of scrubbing liquid, multi-stage design. dioxin20xx.org |

| Precursor Control | Limiting the input of substances that can form PCDD/Fs. | Monitoring and control of chlorinated compounds in raw materials. aaqr.orgwtert.org |

Case Studies in Pentachlorodibenzofuran Contamination Management

Specific case studies focusing solely on the remediation of sites contaminated with this compound are not widely available in public literature. Remediation efforts typically address a mixture of dioxins and furans, as well as other co-contaminants. The following represents a general approach to managing sites with PCDF contamination, drawing from broader case studies of dioxin and furan (B31954) contaminated sites.

General Approach to PCDF Contaminated Site Management:

A common scenario for PCDF contamination involves industrial sites where chlorinated compounds were produced or used, or sites impacted by the emissions from waste incineration. nih.govresearchgate.net The management of such sites often follows a phased approach:

Site Characterization: The initial step involves a thorough investigation to determine the extent and concentration of PCDF contamination in soil, sediment, and groundwater. This is often done using high-resolution gas chromatography/mass spectrometry (HRGC/HRMS). nih.gov

Risk Assessment: Based on the contamination levels, a risk assessment is conducted to evaluate the potential threats to human health and the environment.

Remediation Technology Selection: A variety of technologies can be employed for the remediation of PCDF-contaminated media. The choice of technology depends on site-specific factors such as the type of media, concentration of contaminants, and cleanup goals.

Table 2: Remediation Technologies for PCDF Contaminated Media

| Technology | Description | Applicability |